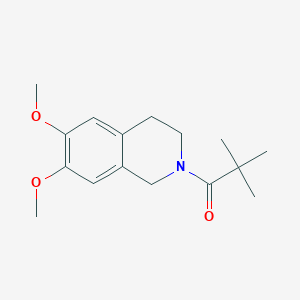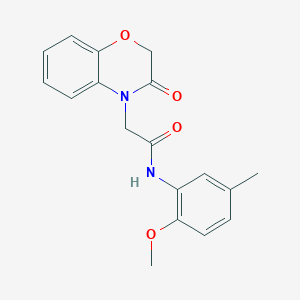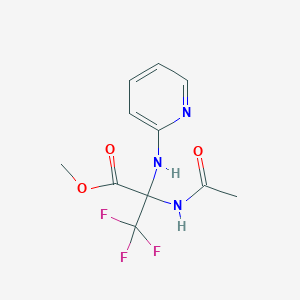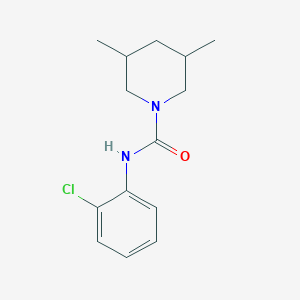![molecular formula C16H19ClN4O2 B5362366 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5362366.png)
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-methoxyphenyl)piperazine, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-methoxyphenyl)piperazine as an NMDA receptor antagonist involves binding to the receptor's ion channel and preventing the influx of calcium ions into the cell. This leads to a decrease in synaptic plasticity and a reduction in the strength of synaptic connections. Additionally, this compound has been shown to have other effects on neuronal signaling pathways, including inhibition of voltage-gated calcium channels and modulation of glutamate release.
Biochemical and Physiological Effects:
In addition to its effects on NMDA receptor signaling, this compound has been shown to have a wide range of biochemical and physiological effects. These include inhibition of nitric oxide synthase, modulation of dopamine release, and inhibition of the reuptake of serotonin and norepinephrine. These effects make this compound a valuable tool for studying the complex interactions between neurotransmitter systems and their role in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-methoxyphenyl)piperazine as a research tool is its potency and selectivity as an NMDA receptor antagonist. This allows researchers to selectively block the activity of this receptor and study its role in various physiological processes. Additionally, this compound has a relatively long half-life, making it suitable for use in in vivo experiments. However, one limitation of this compound is its potential for off-target effects, particularly at high concentrations. Additionally, the use of this compound in animal studies can be complicated by the fact that it is a controlled substance in some jurisdictions.
Direcciones Futuras
There are many potential future directions for research involving 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-methoxyphenyl)piperazine. One area of interest is the role of NMDA receptor signaling in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Additionally, there is interest in developing new NMDA receptor antagonists that are more selective and have fewer off-target effects than this compound. Other potential directions for research include the development of new synthetic methods for producing this compound and the study of its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-methoxyphenyl)piperazine involves a multi-step process that begins with the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methoxyphenylpiperazine in the presence of a base to yield this compound. The overall yield of this process is around 40%, making it a relatively efficient method for producing this compound.
Aplicaciones Científicas De Investigación
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-methoxyphenyl)piperazine has been widely used in scientific research, particularly in the fields of neuroscience and pharmacology. One of the main applications of this compound is as a ligand for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory. This compound has been shown to be a potent and selective NMDA receptor antagonist, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Propiedades
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-19-15(14(17)11-18-19)16(22)21-8-6-20(7-9-21)12-4-3-5-13(10-12)23-2/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWODUVDDKKUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9aS)-2-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B5362283.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5362293.png)
![allyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5362298.png)



![4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5362335.png)
![2-(3,4,5-trifluorobenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5362343.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-2-furamide](/img/structure/B5362351.png)
![1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone](/img/structure/B5362357.png)
![2-(3-fluorophenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5362373.png)

![ethyl 5-[4-(dimethylamino)phenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5362377.png)
![3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5362386.png)